molecular formula C8H16BF3KN B3362808 Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate CAS No. 1015484-23-7

Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate

Cat. No.: B3362808
CAS No.: 1015484-23-7
M. Wt: 233.13 g/mol
InChI Key: LXHBZKLEZMMMIU-UHFFFAOYSA-N
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Description

Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its unique properties and reactivity. This compound is part of a broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate typically involves the reaction of N-cyclohexyl-N-methyl-aminomethylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:

N-cyclohexyl-N-methyl-aminomethylboronic acid+BF3+KFPotassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate\text{N-cyclohexyl-N-methyl-aminomethylboronic acid} + \text{BF}_3 + \text{KF} \rightarrow \text{this compound} N-cyclohexyl-N-methyl-aminomethylboronic acid+BF3​+KF→Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and alcohols, with reactions typically carried out in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used under mild conditions.

Major Products

    Substitution Reactions: The major products are typically substituted amines or boronic acid derivatives.

    Cross-Coupling Reactions: The major products are biaryl compounds or other coupled organic molecules.

Scientific Research Applications

Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.

    Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and materials science.

Mechanism of Action

The mechanism by which Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate exerts its effects involves the formation of reactive intermediates during chemical reactions. In cross-coupling reactions, the compound acts as a source of boron, which undergoes transmetalation with palladium to form a new carbon-boron bond. This intermediate then participates in further reactions to form the desired product.

Comparison with Similar Compounds

Similar Compounds

  • Potassium N-cyclohexyl-N-methyl-aminomethylboronate
  • Potassium N-cyclohexyl-N-methyl-aminomethylboronic acid
  • Potassium N-cyclohexyl-N-methyl-aminomethylboronate ester

Uniqueness

Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate is unique due to its stability and reactivity. Unlike other boron compounds, it is less prone to hydrolysis and can be stored for extended periods without degradation. Its trifluoroborate group provides unique reactivity patterns that are not observed in other boron derivatives, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

potassium;[cyclohexyl(methyl)amino]methyl-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BF3N.K/c1-13(7-9(10,11)12)8-5-3-2-4-6-8;/h8H,2-7H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHBZKLEZMMMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN(C)C1CCCCC1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015484-23-7
Record name Borate(1-), [(cyclohexylmethylamino)methyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015484-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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